molecular formula C12H18FNO B13248196 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13248196
M. Wt: 211.28 g/mol
InChI Key: UYANKAQNWBJYCB-UHFFFAOYSA-N
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Description

2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluoro-substituted aromatic ring, a secondary amine, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3-fluoro-4-methylbenzylamine with 2-methylpropanal under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluoro group enhances its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and binding properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-[(3-fluoro-4-methylphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C12H18FNO/c1-9-4-5-10(6-11(9)13)7-14-12(2,3)8-15/h4-6,14-15H,7-8H2,1-3H3

InChI Key

UYANKAQNWBJYCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(C)(C)CO)F

Origin of Product

United States

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